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Compound of Interest

Compound Name: MRS2693 trisodium

Cat. No.: B13838666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MRS2693 trisodium, a potent agonist for the

P2Y6 purinergic receptor, and its cross-reactivity with other purinergic receptor subtypes. The

information presented is supported by experimental data to inform research and development

decisions.

Introduction to Purinergic Signaling and MRS2693
Purinergic receptors are a ubiquitous family of plasma membrane receptors found in most

mammalian tissues. They are broadly classified into two families: P1 receptors, which are

activated by adenosine, and P2 receptors, which are activated by nucleotides such as ATP,

ADP, UTP, and UDP. The P2 family is further subdivided into P2X ionotropic receptors (ligand-

gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors, GPCRs).

There are seven known P2X subtypes and eight known P2Y subtypes in humans, each with

distinct tissue distributions and physiological roles.

MRS2693, also known as 5-Iodo-UDP trisodium salt, has been identified as a highly potent and

selective agonist for the P2Y6 receptor. Its selectivity is crucial for its use as a pharmacological

tool to investigate the specific roles of the P2Y6 receptor in various physiological and

pathological processes, including inflammation and cell migration.
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Experimental data demonstrates that MRS2693 is a highly selective agonist for the human

P2Y6 receptor. Multiple sources confirm that it displays no significant activity at other P2Y

receptor subtypes.

Functional Activity at Purinergic P2Y Receptors
The functional activity of MRS2693 has been primarily assessed using calcium mobilization

assays in cell lines expressing specific human P2Y receptors. The half-maximal effective

concentration (EC50) is a measure of the compound's potency.

Receptor Subtype
Endogenous
Agonist

MRS2693 EC50
(nM)

Other Synthetic
Agonists (EC50,
nM)

P2Y6 UDP 15[1][2][3] PSB-0474 (70)

P2Y1 ADP
> 10,000 (No activity

reported)[1][2][3]
MRS2365 (0.4)

P2Y2 ATP, UTP
> 10,000 (No activity

reported)[1][2][3]
MRS2768 (1890)

P2Y4 UTP
> 10,000 (No activity

reported)[1][2][3]
MRS4062

P2Y11 ATP
> 10,000 (No activity

reported)[1][2][3]
NF 546

P2Y12 ADP
> 10,000 (No activity

reported)[1][2][3]
2-MeSADP

P2Y13 ADP
> 10,000 (No activity

reported)[1][2][3]
2-MeSADP

P2Y14 UDP-glucose
> 10,000 (No activity

reported)[1][2][3]
MRS2690

Data compiled from multiple sources indicating high selectivity. While specific EC50 values for

other P2Y receptors are not provided in the search results, the consistent reporting of "no

activity" suggests they are significantly higher than the value for P2Y6.
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Activity at Purinergic P2X Receptors
The P2X receptors are ligand-gated ion channels activated primarily by ATP. While

comprehensive screening data for MRS2693 against all P2X subtypes is not readily available

in the provided search results, its structure as a UDP analog makes it an unlikely agonist for

ATP-gated channels. P2X receptors are known to be more structurally restrictive in their

agonist selectivity than P2Y receptors.

Signaling Pathways and Experimental Workflows
P2Y6 Receptor Signaling Pathway
The P2Y6 receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C

(PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of calcium from intracellular stores, a key signaling event that can be

measured to determine receptor activation.
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P2Y6 Receptor Signaling Pathway

Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the key steps in determining the functional activity of a compound like

MRS2693 at a Gq-coupled purinergic receptor.
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Cell Preparation

Assay Procedure

Data Analysis

Seed cells expressing
the target receptor

(e.g., 1321N1-hP2Y6)
in a 96-well plate

Incubate cells to allow
for adherence and growth

Load cells with a
calcium-sensitive fluorescent dye

(e.g., Fura-2 AM)

Wash cells to remove
extracellular dye

Add varying concentrations
of MRS2693 to the wells

Measure fluorescence intensity
over time using a

fluorescence plate reader

Calculate the ratio of
fluorescence at two

excitation wavelengths

Plot concentration-response
curves

Determine EC50 values

Click to download full resolution via product page

Calcium Mobilization Assay Workflow
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Detailed Experimental Protocols
Calcium Mobilization Assay for Functional Activity
This assay measures the increase in intracellular calcium concentration following the activation

of Gq-coupled P2Y receptors.

a. Cell Culture and Preparation:

Human 1321N1 astrocytoma cells, which do not endogenously express P2 receptors, are

stably transfected with the human P2Y receptor of interest (e.g., P2Y1, P2Y2, P2Y4, P2Y6,

etc.).

Cells are seeded into 96-well black-walled, clear-bottom microplates at a density of

approximately 50,000 cells per well and cultured for 24 hours to form a confluent monolayer.

b. Dye Loading:

The growth medium is removed, and cells are washed with a buffered salt solution (e.g.,

Hanks' Balanced Salt Solution with 20 mM HEPES).

Cells are incubated in the dark for 60-90 minutes at 37°C with a loading buffer containing a

calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), and an anion-

transport inhibitor like probenecid to prevent dye leakage.

c. Compound Addition and Fluorescence Measurement:

After incubation, the loading buffer is removed, and cells are washed again.

The plate is placed into a fluorescence plate reader equipped with an automated liquid

handling system (e.g., FlexStation or FLIPR).

A baseline fluorescence reading is taken.

Serial dilutions of MRS2693 trisodium (or other test compounds) are added to the wells.

Fluorescence intensity is measured immediately and continuously for several minutes. For

Fura-2, excitation wavelengths are alternated between 340 nm and 380 nm, with emission
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measured at 510 nm.

d. Data Analysis:

The ratio of fluorescence emission at the two excitation wavelengths (340/380 nm) is

calculated, which is proportional to the intracellular calcium concentration.

The change in fluorescence ratio from baseline is plotted against the logarithm of the agonist

concentration.

A sigmoidal dose-response curve is fitted to the data using non-linear regression to

determine the EC50 value.

Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of a compound to a specific receptor by measuring

the displacement of a radiolabeled ligand.

a. Membrane Preparation:

Cells expressing the target purinergic receptor are harvested and homogenized in a cold

buffer.

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

The supernatant is then ultracentrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in a binding buffer, and the protein

concentration is determined.

b. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

To each well, the following are added in order: binding buffer, cell membranes, a fixed

concentration of a suitable radioligand (e.g., [³H]UDP for P2Y6), and increasing

concentrations of the unlabeled competitor compound (MRS2693).
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Non-specific binding is determined in the presence of a high concentration of a known

potent, unlabeled ligand.

The plates are incubated at a specific temperature for a time sufficient to reach binding

equilibrium.

c. Separation and Counting:

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester,

which separates the membrane-bound radioligand from the free radioligand.

The filters are washed multiple times with ice-cold buffer to remove any non-specifically

bound radioactivity.

The filters are dried, and a scintillation cocktail is added.

The radioactivity trapped on the filters is quantified using a scintillation counter.

d. Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The percentage of specific binding is plotted against the logarithm of the competitor

concentration.

The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the

radioligand) is determined from the resulting competition curve.

The Ki (inhibition constant), which represents the affinity of the competitor for the receptor,

can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion
MRS2693 trisodium is a highly valuable pharmacological tool due to its potent and selective

agonism at the P2Y6 receptor. The available data strongly indicates a lack of significant cross-

reactivity with other P2Y receptor subtypes. This high degree of selectivity, as determined by

functional assays, allows researchers to confidently attribute observed physiological effects to
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the activation of the P2Y6 receptor, thereby facilitating a deeper understanding of its role in

health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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